Sec-butyl methyl ether
Overview
Description
sec-Butyl methyl ether (2-methoxy butane) is an acyclic methyl ether. It is reported to be formed in trace amounts during the thermal decomposition of meso- and dl-2,3-dimethylsuccinyl peroxides. sec-Butyl methyl ether is prepared by the reaction of sodium sec-butylate and methyl iodide. Its boiling point has been predicted using back-propagation neural network (BP NN).
Scientific Research Applications
Catalysis and Synthesis : MSBE is a significant by-product in the industrial production of methyl tert-butyl ether (MTBE), which is used to adjust gasoline octane values. Research has focused on catalytic methods to detect and analyze MSBE due to its impact on the purity of MTBE. For instance, Pt/Au nanoparticles combined with Co3O4 have shown potential in cataluminescence sensing for rapid analysis of MSBE in MTBE gasoline additives (Shi et al., 2022).
Environmental Impact and Analysis : Studies have examined the use of MSBE and other ethers like MTBE in gasoline blending and their environmental consequences. The solubility of these compounds in different media, including water, is crucial for understanding their environmental fate. For example, research has been conducted on the solubility of fuel oxygenates like MTBE and MSBE in aqueous media across various temperatures and concentrations (Gonzalez-Olmos & Iglesias, 2008).
Toxicokinetics and Health Implications : The uptake, distribution, metabolism, and elimination of MTBE and its by-products, including MSBE, have been studied to understand their effects on human health. For instance, a study on the toxicokinetics of MTBE in humans revealed insights into the body's handling of such compounds (Nihlen et al., 1998).
Biodegradation in Environmental Settings : Research into the biodegradation of gasoline additives like MTBE and its by-products, including MSBE, in various soil environments has been significant. This research helps in understanding the environmental persistence and breakdown of these compounds (Yeh & Novak, 1994).
Mechanism of Action
Target of Action
Sec-butyl methyl ether, also known as 2-methoxybutane, is primarily used as a solvent in organic synthesis Its primary role is to dissolve other substances and facilitate chemical reactions .
Mode of Action
As a solvent, this compound interacts with substances by dissolving them, thereby facilitating their interaction with other compounds. This is achieved through the polarity of the ether group, which allows it to interact with a wide range of compounds .
Biochemical Pathways
This compound doesn’t directly participate in any biochemical pathways. It can influence these pathways indirectly by affecting the solubility and reactivity of the compounds involved in these pathways .
Pharmacokinetics
Like other ethers, it’s likely to be absorbed through the skin and lungs, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions. It doesn’t have a direct effect on cells or tissues .
Safety and Hazards
Sec-butyl methyl ether is highly flammable . It forms explosive mixtures with air at elevated temperatures . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
Properties
IUPAC Name |
2-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIMHIOIXPIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871171 | |
Record name | 2-Methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6795-87-5 | |
Record name | 2-Methoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, sec-butyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-Butyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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